molecular formula C7H14O5S2 B1433827 (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate CAS No. 1010836-46-0

(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate

Cat. No. B1433827
CAS RN: 1010836-46-0
M. Wt: 242.3 g/mol
InChI Key: ZWKYFGFSMWFNTE-UHFFFAOYSA-N
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Description

“(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate” is a chemical compound with the IUPAC name “(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate” and the InChI code "1S/C7H14O5S2/c1-13(8,9)12-6-7-2-4-14(10,11)5-3-7/h7H,2-6H2,1H3" . It has a molecular weight of 242.32 .


Molecular Structure Analysis

The InChI code for “(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate” is "1S/C7H14O5S2/c1-13(8,9)12-6-7-2-4-14(10,11)5-3-7/h7H,2-6H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate” is a solid at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Upadhyaya et al. (1997) explored the synthesis and crystal structure of certain compounds related to methanesulfonates. They specifically investigated the reaction of methanesulfonyl chloride with certain compounds, leading to the formation of the title compounds, which were further analyzed through NMR and X-ray crystallography (Upadhyaya et al., 1997).
  • Biological Activity and Potential Applications :

    • Holan et al. (1997) synthesized some 5-substituted 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates and evaluated their anti-acetylcholinesterase and insecticidal activities. This study shows the potential biological applications of methanesulfonate derivatives (Holan, Virgona, & Watson, 1997).
  • Environmental Interactions and Microbial Metabolism :

    • Kelly and Murrell (1999) discussed the biogeochemical cycling of methanesulfonic acid, a key intermediate related to methanesulfonates. They emphasized its formation in the atmosphere and its use by various aerobic bacteria as a sulfur source, highlighting its environmental significance (Kelly & Murrell, 1999).
  • Analytical Chemistry and Detection Methods :

    • Lee et al. (2003) developed a method for determining certain methanesulfonic acid esters. They focused on derivatization with sodium thiocyanate for easier GC analysis, demonstrating a technique for detecting and quantifying these compounds (Lee, Guivarch, Dau, Tessier, & Krstulović, 2003).
  • Advanced Materials and Catalysis :

    • Tamaddon and Azadi (2018) investigated the use of nicotinum methane sulfonate, a derivative of methanesulfonic acid, as an ionic liquid and bi-functional catalyst for synthesizing certain pyridines. This study shows the utility of methanesulfonates in facilitating chemical reactions (Tamaddon & Azadi, 2018).

Safety and Hazards

The compound is classified as having acute toxicity (oral), being an eye irritant, and having chronic aquatic toxicity . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P321 (Specific treatment (see … on this label)), P330 (Rinse mouth), P332 (If skin irritation occurs), P337 (If eye irritation persists), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes), P352 (Wash with plenty of soap and water), and P362 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

(1,1-dioxothian-4-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5S2/c1-13(8,9)12-6-7-2-4-14(10,11)5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKYFGFSMWFNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate
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(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate
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(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate

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